5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with an ethenylphenylmethoxy group, an ethyl group, and a methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The ethenylphenylmethoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a halide. The ethyl and methyl groups are usually introduced through alkylation reactions using appropriate alkyl halides and bases .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds,
Properties
IUPAC Name |
5-[(4-ethenylphenyl)methoxy]-4-ethyl-7-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-18-10-14(3)11-19-21(18)17(5-2)12-20(22)24-19/h4,6-12H,1,5,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTJBUSTEPCORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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